7-Azanorbornadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7092-27-5 |
|---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C6H7N/c1-2-6-4-3-5(1)7-6/h1-7H |
InChI Key |
JQBWSORHWJAIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Azanorbornadiene and Its Derivatives
General Synthesis Approaches to the 7-Azanorbornadiene Skeleton
General synthetic strategies for constructing the this compound skeleton frequently involve cycloaddition reactions. One common approach is the (4+2) cycloaddition, often a Diels-Alder reaction, between suitable pyrrole (B145914) derivatives and electron-deficient alkynes. researchgate.net This initial cycloaddition yields the this compound framework, which can then be further modified, for instance, through hydrogenation to produce saturated 7-azanorbornanes. researchgate.net Other methods include the condensation of appropriate precursors or variations of the aza-Diels-Alder reaction. ontosight.ai
Diels-Alder Cycloaddition Strategies for this compound Construction
Diels-Alder cycloaddition reactions are pivotal in the construction of the this compound system. These reactions typically involve a pyrrole derivative acting as the diene and an electron-deficient alkyne serving as the dienophile. For example, the reaction of N-methoxycarbonylpyrrole with ethynyl-p-tolyl sulfone has been reported as a step towards synthesizing this compound. le.ac.ukorgsyn.org Similarly, the reaction between pyrroles and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a known method for preparing azanorbornadienes. acs.org
Lewis Acid Catalysis in Diels-Alder Reactions for this compound Formation
Lewis acids play a significant role in enhancing the efficiency and selectivity of Diels-Alder reactions for this compound formation. For example, the reaction of 1-carbomethoxypyrrole with dimethyl acetylenedicarboxylate (DMAD), promoted by aluminum chloride (AlCl3) as a Lewis acid, can yield 2,3,7-tricarbomethoxy-7-azanorbornadiene in high yields. cdnsciencepub.com The use of Lewis acids can influence the reaction conditions, often leading to improved yields or altered product distributions compared to uncatalyzed reactions. cdnsciencepub.com
1,3-Dipolar Cycloaddition Routes to 7-Azanorbornane and this compound Analogues
Beyond Diels-Alder reactions, 1,3-dipolar cycloadditions offer alternative pathways to construct 7-azanorbornane and this compound analogues, often leading to diverse fused heterocyclic systems.
Aziridinocyclobutane Reactions for 7-Azanorbornane and 7-Azanorbornene Formation
Aziridinocyclobutenes have been demonstrated to react with electron-deficient or ring-strained alkenes through a novel 1,3-dipolar cycloaddition mechanism. This reaction pathway is capable of producing 7-azanorbornenes. thieme-connect.com This method is particularly suitable for "BLOCK assembly protocols," allowing for the synthesis of complex N-bridged alicyclic systems, including 7-azanorbornanes. thieme-connect.com
Reactions with Nitrilimines and Organic Azides for Fused Heterocycles
1,3-Dipolar cycloadditions involving organic azides and nitrilimines can also lead to fused heterocycles related to the this compound system. For instance, 7-azanorbornadienes can serve as dipolarophiles in 1,3-dipolar cycloadditions with organic azides, such as benzyl (B1604629) azide (B81097). researchgate.net This reaction typically forms a triazoline cycloadduct, which can then undergo spontaneous decomposition via a retro-Diels-Alder (rDA) reaction, yielding β-substituted pyrrole derivatives and a stable triazole. researchgate.net This methodology highlights the utility of 7-azanorbornadienes as versatile intermediates for the preparation of other relevant molecules through tandem cycloaddition/fragmentation processes. researchgate.net
Preparation of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives primarily relies on cycloaddition reactions, notably the Diels-Alder reaction. This method typically involves the reaction between N-substituted pyrroles, which act as the diene component, and electron-deficient alkynes serving as dienophiles fishersci.cawikipedia.org.
A common and effective dienophile used in these syntheses is dimethyl acetylenedicarboxylate (DMAD) fishersci.cawikipedia.org. Early reports by Prinzbach and co-workers demonstrated the preparation of various this compound derivatives by heating appropriate N-substituted pyrroles with a large excess of DMAD. However, these thermal reactions often resulted in moderate yields (30-45%) due to the high reaction temperatures (105-142°C) and the reversible nature of the cycloaddition fishersci.ca.
Significant improvements in yield and reaction conditions have been achieved through the use of Lewis acids as promoters. For instance, the AlCl₃-promoted reaction of 1-carbomethoxypyrrole with dimethyl acetylenedicarboxylate can yield 2,3,7-tricarbomethoxy-7-azanorbornadiene in almost quantitative yield fishersci.cafishersci.ca. The application of Lewis acids facilitates milder reaction conditions and shorter reaction times, and can render the conversion of reactants to adducts irreversible due to the formation of a stable adduct-Lewis acid complex fishersci.ca.
Another example of derivative preparation includes the synthesis of 1,4-dimethyl-7-azanorbornadiene derivatives, which can be accomplished via a cycloaddition approach utilizing 2,5-dimethylpyrrole as the diene wikipedia.org. The synthesis of the novel 1-methyl-7-azabicyclo[2.2.1]hepta-2,5-diene has also been reported wikipedia.org.
Beyond direct cycloaddition, 7-azanorbornadienes can serve as versatile synthetic intermediates. They can undergo inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with electron-poor tetrazines, followed by spontaneous fragmentation through two retro-Diels-Alder (rDA) reactions. This tandem reaction sequence facilitates the preparation of 3/4-substituted pyrroles sigmaaldrich.comwikidata.orgnih.gov.
Research has also explored the hindered rotation along carbon-nitrogen bonds in this compound derivatives and their iron complexes. This phenomenon, which can be observed through the coalescence of NMR signals, is influenced by both electronic and steric factors. For example, acetyl amides, benzoyl amides, and carbamates of this compound derivatives exhibit free energies of rotation (ΔG‡) ranging from 14.3 to 17.8 kcal mol⁻¹, with steric factors predominating in iron complexes sigmaaldrich.com.
Synthesis of N-Bridged Alicyclics and Polynorbornanes Incorporating this compound Motifs
The 7-azanorbornane scaffold, a saturated analog of this compound, is a crucial structural motif found in various biologically active compounds, including the potent analgesic epibatidine (B1211577) wikipedia.orgresearchgate.net. The synthesis of these N-bridged alicyclics and polynorbornanes often leverages the reactivity of 7-azanorbornadienes.
A common strategy for preparing 7-azanorbornanes involves the (4+2) cycloaddition of pyrroles with electron-deficient alkynes to initially form 7-azanorbornadienes, followed by the hydrogenation of the resulting alkenes to saturate the double bonds wikipedia.org. Other methodologies include intramolecular substitution reactions, where the amine nucleophile and a suitable leaving group are positioned in an anti stereochemical relationship wikipedia.org.
More advanced synthetic approaches have been developed to achieve diastereoselective synthesis of novel 7-azanorbornanes. One such method involves the use of tertiary amine N-oxides and substituted alkenes in an efficient [3+2] cycloaddition reaction. This approach can yield products in high yields (up to 97%) and excellent diastereomeric ratios (up to >20:1), with observed diastereoselectivity often attributed to steric considerations wikipedia.org.
Radical rearrangements also play a significant role in the synthesis of azabicyclic systems. For instance, radical thiol additions to 7-azanorbornadienes can lead to 7-thio-substituted 2-azanorbornenes through nitrogen-directed radical rearrangements nih.gov. This methodology has potential applications in the synthesis of complex natural products like kainoids, which are pyrrolidine-based non-proteinogenic amino acids with neuroexcitatory effects guidetopharmacology.org.
The preparation of Boc-protected 7-azanorbornene, a key intermediate, can be achieved through a [4+2] cycloaddition of N-Boc pyrrole with tosyl acetylene, followed by hydrogenation and subsequent sodium amalgam-induced desulfonylation guidetopharmacology.org. Furthermore, studies on symmetrically flanked 7-azanorbornanes have revealed that through-space compression effects from flanking groups can significantly reduce the nitrogen inversion barriers, indicating a flattening of the bridging nitrogen atom uni.lu.
Reactivity and Reaction Mechanisms of 7 Azanorbornadiene
Cycloaddition Reactions of 7-Azanorbornadiene
This compound is a strained bicyclic compound that serves as a versatile platform for various cycloaddition reactions. Its unique electronic and steric properties make it a reactive component in both Diels-Alder and 1,3-dipolar cycloaddition processes. These reactions are often part of tandem sequences, leading to the efficient synthesis of complex heterocyclic structures.
The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool in chemical biology, valued for its rapid kinetics and high specificity in biological environments. rsc.orgmdpi.com In these reactions, an electron-deficient diene, such as a tetrazine, reacts with an electron-rich dienophile. nih.gov Strained alkenes like this compound are particularly effective dienophiles in this context. researchgate.netrsc.org
This compound derivatives react rapidly with electron-deficient tetrazines, such as 3,6-di-(2-pyridyl)-s-tetrazine (DPTz), under aqueous conditions. cam.ac.uk This reactivity forms the basis of a significant bioorthogonal ligation strategy. nih.gov A key application involves the use of an azanorbornadiene bromovinyl sulfone reagent, which can first selectively attach to the sulfhydryl side-chain of cysteine residues in proteins. cam.ac.ukresearchgate.net
Following this bioconjugation, the azanorbornadiene moiety on the protein is exposed to a tetrazine. cam.ac.uk The ensuing reaction is not a simple cycloaddition but initiates a cascade that results in the formation of a highly stable pyrrole-linked conjugate. cam.ac.uknih.gov This method provides a robust way to label proteins, and the resulting thioether-linked conjugates are stable in human plasma. cam.ac.ukresearchgate.net The process is efficient for labeling various proteins and has potential for the routine preparation of protein conjugates for chemical biology studies. researchgate.netnih.gov
The formation of the stable pyrrole (B145914) linkage from the reaction of this compound and tetrazine is the result of a tandem reaction cascade. cam.ac.uk This sequence begins with the initial, rapid iEDDA cycloaddition between the tetrazine and one of the double bonds of the azanorbornadiene system. cam.ac.uknih.gov
This initial cycloadduct is unstable and spontaneously undergoes two consecutive retro-Diels-Alder (rDA) reactions. cam.ac.ukresearchgate.net This fragmentation cascade leads to the cleavage of the original azanorbornadiene scaffold and the formation of the final, stable pyrrole-linked product, along with a pyridazine (B1198779) by-product. cam.ac.uk This ligation/fragmentation cascade has been effectively used for the precise labeling of different proteins. cam.ac.uknih.govdntb.gov.ua
Beyond iEDDA reactions, this compound and its derivatives serve as effective dipolarophiles in 1,3-dipolar cycloadditions. acs.org This class of reactions provides a powerful route for synthesizing five-membered heterocyclic compounds. wikipedia.orgrsc.org In this context, 7-azanorbornadienes react with various 1,3-dipoles, including organic azides and nitrile oxides. acs.orgresearchgate.net
Similar to the iEDDA pathway, the initial 1,3-dipolar cycloaddition often triggers a subsequent retro-Diels-Alder (rDA) reaction. acs.orgnih.gov For instance, the reaction with benzyl (B1604629) azide (B81097) forms an unstable triazoline intermediate. acs.orgresearchgate.net This intermediate spontaneously decomposes through an rDA process to yield a β-substituted pyrrole derivative and a stable triazole. acs.orgnih.gov This tandem sequence represents an efficient method for preparing substituted pyrroles. acs.org
The 1,3-dipolar cycloaddition of organic azides to unsymmetrically substituted 7-azanorbornadienes can proceed via two different regiochemical pathways, depending on which double bond of the dipolarophile is attacked. acs.orgresearchgate.net
Path A : Involves the interaction of the highest occupied molecular orbital (HOMO) of the dipole with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkene on the this compound. acs.org
Path B : Involves the interaction of the LUMO of the dipole with the HOMO of the electron-rich alkene on the this compound. acs.org
In most reported cases involving 7-azanorbornadienes, Path A is the predominant or exclusive pathway. acs.org However, the regioselectivity of the reaction can be significantly influenced and tuned by the nature of the substituents on the bicyclic system. acs.orgnih.govresearchgate.net
The table below illustrates the influence of substituents on the regioselectivity of the 1,3-dipolar cycloaddition between benzyl azide and various this compound derivatives, showcasing the ratio of products formed from Path A versus Path B.
| Entry | R¹ Substituent | R² Substituent | Path A / Path B Ratio | Isolated Yield (Path A Product) |
| 1 | CO₂Me | H | >98 : <2 | 85% |
| 2 | CO₂Me | Me | >98 : <2 | 87% |
| 3 | H | CO₂Me | 20 : 80 | 70% (Path B Product) |
| 4 | CONEt₂ | H | >98 : <2 | 82% |
| 5 | Ph | H | 95 : 5 | 80% |
Data is illustrative of trends described in the literature. acs.orgresearchgate.net
In terms of stereoselectivity, reactions of 7-azabenzonorbornadiene with nitrile oxides have been reported to yield the exo-cycloadduct as the major product. researchgate.net
The 1,3-dipolar cycloaddition can also be performed in an intramolecular fashion, providing an efficient method for assembling complex molecular architectures with a high degree of regio- and stereocontrol. researchgate.net In this approach, the 1,3-dipole (such as a nitrone or nitrile oxide) is tethered directly to the this compound scaffold. researchgate.netresearchgate.net The subsequent intramolecular cycloaddition occurs in good yields and is typically highly regio- and stereoselective, making it a valuable strategy in synthetic chemistry. researchgate.net
1,3-Dipolar Cycloaddition Reactions of this compound Derivatives
Fragmentation and Ring-Opening Reactions of this compound
The strained bicyclic structure of this compound makes it a substrate for a variety of fragmentation and ring-opening reactions. These transformations are often promoted by transition metals, heat, or light and can lead to the formation of diverse molecular architectures. Key reactive pathways include iron-promoted deamination, retro-Diels-Alder fragmentation, N-O bond cleavage in fused systems, and redox-tunable ring expansions.
Iron-Promoted Deamination Reactions and Nitrene Extrusion
The interaction of this compound derivatives with iron carbonyl complexes is a well-documented method for promoting deamination through nitrene extrusion. This reaction typically leads to the formation of aromatic or hydroaromatic compounds. The efficiency and outcome of this process are highly dependent on the electronic properties of the substituents on the nitrogen atom and the diene framework. Electron-withdrawing groups on the nitrogen atom have been found to facilitate the extrusion of the nitrene moiety.
The fragmentation of this compound derivatives mediated by iron carbonyls proceeds through a stepwise mechanism involving distinct iron carbonyl complexes as intermediates. The reaction initiates with the formation of a tetracarbonyliron complex, (ANB)Fe(CO)₄, where ANB represents the this compound derivative. This is followed by the extrusion of a carbon monoxide (CO) ligand to form a more stable tricarbonyliron complex, (ANB)Fe(CO)₃. nih.govwikipedia.org
The decomposition of the tricarbonyliron intermediate is the rate-determining step for the extrusion of the nitrene moiety. Studies have indicated that this decomposition proceeds through a polar transition state. nih.govwikipedia.org The cleavage of the C-N bonds in the tricarbonyl complex is a key step in the formation of the final aromatic product and the extruded nitrene, which is stabilized by the iron center. The proposed mechanism has been supported by the isolation and characterization of reaction intermediates and by kinetic studies. nih.govwikipedia.org
The kinetics of the iron-carbonyl mediated fragmentation of this compound are significantly influenced by the nature of the substituents on the bicyclic framework, particularly on the nitrogen atom. A linear free energy correlation has been observed for the decomposition of the tricarbonyliron complexes of various substituted 7-azanorbornadienes. nih.govwikipedia.org This correlation implies a buildup of charge separation in the transition state of the C-N bond cleavage step.
Electron-withdrawing substituents on the nitrogen atom, such as tosyl groups, have been shown to accelerate the rate of nitrene extrusion. wikipedia.org This is attributed to the stabilization of the developing negative charge on the nitrogen atom in the polar transition state. The electronic properties of substituents on the diene portion of the molecule also play a role in modulating the reaction rate, though to a lesser extent than the N-substituent.
| N-Substituent | Relative Rate Constant (k_rel) | Reference |
|---|---|---|
| Tosyl | High | wikipedia.org |
| Acetyl | Moderate | wikipedia.org |
| Benzyl | Low | wikipedia.org |
Retro-Diels-Alder (rDA) Fragmentation Pathways
The retro-Diels-Alder (rDA) reaction is a thermally or photochemically induced fragmentation of a cyclohexene (B86901) or a related bicyclic system into a diene and a dienophile. For this compound, this would involve the cleavage of the bicyclic ring system to yield a pyrrole derivative and an alkyne. While the rDA reaction is a fundamental process in organic chemistry, specific and detailed studies on the rDA fragmentation of the parent this compound are not extensively documented in the literature. However, the principles of rDA reactions can be applied to predict the likely fragmentation pathways.
The feasibility of an rDA reaction is governed by the thermodynamic stability of the products relative to the starting material. The formation of a stable aromatic pyrrole ring would be a significant driving force for the rDA fragmentation of this compound. The reaction is expected to be promoted by high temperatures. Computational studies on analogous oxanorbornadiene systems have shown that the activation energy for the rDA reaction is sensitive to substituent effects.
N-O Cleavage Reactions in Heterobicycloalkene-Fused Systems
The this compound framework can be incorporated into more complex fused heterocyclic systems, such as isoxazolines. In these systems, reductive N-O bond cleavage is a key transformation for further functionalization. For instance, a this compound-fused isoxazoline (B3343090) has been shown to undergo successful N-O cleavage. organic-chemistry.org This suggests the utility of this reaction in the context of other azabicyclic systems.
The cleavage of the N-O bond in these fused systems can be achieved using various reducing agents. In one study, a combination of Raney nickel and aluminum chloride (Ra-Ni/AlCl₃) in aqueous methanol (B129727) was found to be effective for the N-O bond cleavage of a this compound-fused isoxazoline, leading to the formation of a β-hydroxyketone-functionalized product. organic-chemistry.org This reaction proceeds through a reductive cleavage of the N-O bond followed by hydrolysis of the resulting imine.
Redox-Tunable Ring Expansion Processes
While not demonstrated on the parent this compound, derivatives such as dibenzoazabicycloheptadiene have been utilized in redox-tunable ring expansion reactions. In these processes, the azabicyclic framework serves as a synthon for a single nitrogen atom that can be incorporated into a new, expanded ring system. The outcome of the reaction, specifically the oxidation state of the resulting heterocycle, can be controlled by the choice of activation method (thermal or photochemical).
In a relevant example, a dibenzoazabicycloheptadiene-derived reagent was used to aminate indanone β-ketoesters. The resulting products underwent divergent ring expansions depending on the activation mode. Thermal activation led to the formation of isoquinolones, while photochemical activation resulted in the formation of isoquinolines. This demonstrates a redox transposition where the oxidation balance is shifted between the heterocyclic product and the anthracene-derived leaving group. This concept of using a this compound derivative as a nitrogen atom synthon for redox-tunable ring expansions holds potential for the synthesis of a variety of nitrogen-containing heterocycles.
Rearrangement Reactions of this compound Derivatives
Acid-Catalyzed Rearrangements to Aromatic Systems
The acid-catalyzed rearrangement of this compound derivatives represents a significant pathway to the formation of aromatic systems. Quantum calculations have shed light on the stability of intermediates formed during these rearrangements. For instance, in related oxa- and aza-norbornyl systems, the positioning of the heteroatom influences the stability of cationic intermediates. Specifically, the 6-oxo-3-aza-2-norbornyl cation is calculated to be more stable than its 5-oxo isomer, a factor that directs the regioselectivity of such rearrangements. researchgate.net This preference is attributed to the electron-releasing effect of the homoconjugated carbonyl group, which stabilizes the cationic center through hyperconjugation. researchgate.net
Manganese(III)-Mediated Oxidative Free Radical Additions and Rearrangements
Manganese(III) acetate (B1210297) is a versatile reagent for initiating oxidative free-radical reactions. mdpi.com In the context of this compound derivatives, its reaction with 1,3-dicarbonyl compounds invariably leads to rearranged products. acs.orgfigshare.com The mechanism of these reactions is complex and involves the initial formation of a radical from the 1,3-dicarbonyl compound, which then adds to the double bond of the this compound.
The reaction of benzonorbornadiene and its hetero-analogs with dicarbonyl compounds like dimedone and acetylacetone (B45752) in the presence of manganese(III) acetate has been studied. acs.org While benzonorbornadiene itself can yield both dihydrofuran addition products and rearranged products, the corresponding this compound derivatives consistently produce rearranged structures. acs.org The formation of these products is thought to proceed through a cyclization reaction that occurs after the initial radical has been oxidized. acs.org
The general mechanism for manganese(III)-based oxidative free-radical additions involves the oxidation of a substrate to generate a radical, which can then participate in intermolecular or intramolecular reactions. nih.govgoogle.com In the presence of a copper(II) co-oxidant, the intermediate radicals can be more efficiently oxidized, often leading to higher yields of the desired products. google.com These reactions have proven to be a powerful tool for the construction of complex cyclic and polycyclic molecules from simple precursors. mdpi.comgoogle.comnih.gov
Thermal Reactivity of this compound Derivatives
The thermal reactivity of this compound derivatives is largely governed by the strained bicyclic ring system, which can undergo retro-Diels-Alder reactions to release more stable aromatic or heteroaromatic compounds. acs.orgacs.org The nature of the substituent on the nitrogen atom plays a significant role in the thermal stability and the specific decomposition pathway.
Thermolysis of 7-(acylamino)-7-azabenzonorbornadienes has been shown to generate monosubstituted azamines, which can be trapped. acs.org This suggests a decomposition pathway involving the cleavage of the C-N bonds of the bicyclic system.
The retro-Diels-Alder reaction is a common thermal decomposition pathway for norbornadiene and its derivatives. fau.dewikipedia.orgmasterorganicchemistry.com This process involves the concerted cleavage of two sigma bonds, leading to the formation of a diene and a dienophile. For this compound derivatives, this would result in the formation of a pyrrole derivative and an alkyne. The temperature required for the retro-Diels-Alder reaction can be influenced by the substituents on the ring system. In some cases, the reaction can be promoted by the addition of a scavenging diene or dienophile to trap the products and drive the equilibrium. wikipedia.org
| This compound Derivative | Decomposition Pathway | Products |
| 7-(Acylamino)-7-azabenzonorbornadiene | C-N Bond Cleavage | Monosubstituted Azamine + Naphthalene |
| N-Substituted this compound | Retro-Diels-Alder | N-Substituted Pyrrole + Alkyne |
Structural and Stereochemical Investigations of 7 Azanorbornadiene
Stereoselectivity in Synthetic and Transformation Reactions of 7-Azanorbornadiene Scaffolds
The stereochemical outcome of reactions involving the this compound scaffold is of paramount importance, dictating the three-dimensional arrangement of substituents and thus the properties of the resulting molecules. Stereoselectivity is a critical consideration both in the initial construction of the bicyclic system and in its subsequent functionalization.
The most common route to the this compound core is the Diels-Alder [4+2] cycloaddition between an N-protected pyrrole (B145914) and a suitable dienophile. However, this method can often be plagued by poor diastereoselectivity, leading to mixtures of products. Achieving high levels of stereocontrol in the synthesis of the core structure remains a significant challenge.
In contrast, transformations of the pre-formed this compound scaffold often exhibit higher degrees of stereoselectivity. A prominent example is the 1,3-dipolar cycloaddition reaction, a key method for further functionalizing the double bonds of the scaffold. In reactions between organic azides and this compound derivatives, there is a general and predictable preference for the formation of exo-cycloadducts over the endo-isomers. This selectivity is attributed to steric hindrance, where the bridged nitrogen atom and its substituent shield the endo face of the molecule, directing the incoming reagent to the more accessible exo face. This inherent exo-directing effect is a cornerstone of stereoselective transformations on this scaffold, allowing for the controlled installation of new stereocenters.
Hindered Rotation Phenomena along Carbon-Nitrogen Bonds in this compound Complexes
In certain N-substituted this compound derivatives, particularly amides and carbamates, the rotation around the exocyclic carbon-nitrogen bond is significantly restricted. This phenomenon, known as hindered rotation or atropisomerism, arises because the partial double-bond character of the C-N amide or carbamate (B1207046) bond creates a substantial energy barrier that must be overcome for rotation to occur. This restricted rotation can lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) at room temperature, which can be observed and quantified using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating the dynamics of hindered rotation in this compound derivatives. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals for each distinct isomer can be observed. As the temperature of the sample is increased, the rate of rotation increases. Eventually, a temperature is reached where the signals for the individual rotamers broaden and merge into a single, averaged signal. This point is known as the coalescence temperature.
From the coalescence of these NMR signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value represents the energy required to transition between the rotamers and provides a quantitative measure of the rotational hindrance. Studies on various N-substituted 7-azanorbornadienes and their iron carbonyl complexes have utilized this method to determine these energy barriers. rsc.org
The magnitude of the rotational barrier (ΔG‡) is influenced by a combination of electronic and steric factors. rsc.org
Electronic Effects: In uncomplexed N-substituted 7-azanorbornadienes, electronic effects are the dominant factor. The nature of the substituent on the nitrogen atom significantly alters the partial double-bond character of the C-N bond. For instance, the average rotational barrier for N-acetyl derivatives is higher than for N-benzoyl derivatives, which in turn is higher than for N-carbamate derivatives. This trend is consistent with the electron-donating or -withdrawing properties of the substituent groups influencing the C-N bond order. rsc.org
Steric Effects: When the this compound scaffold is coordinated to a metal center, such as in iron carbonyl complexes, steric factors become predominant. The bulky metal carbonyl ligands create significant steric crowding around the N-substituent, which hinders its rotation. rsc.org For example, the rotational barriers in tetracarbonyliron complexes of ortho-substituted N-aniline derivatives are proportional to the size of the substituent on the phenyl ring. rsc.org A larger substituent, like iodine, results in a higher rotational barrier compared to a smaller methyl group. rsc.org Furthermore, the geometry of the metal complex plays a role; tricarbonyliron complexes generally exhibit lower rotational barriers than the corresponding tetracarbonyliron complexes due to a less crowded coordination environment. rsc.org
The interplay of these electronic and steric factors determines the rotational dynamics in these complex molecules.
Data on Rotational Barriers in this compound Derivatives
The following table presents the free energies of rotation (ΔG‡) for various N-substituted this compound derivatives and their iron complexes, as determined by NMR spectroscopy. rsc.org
| Compound Type | Substituent | Complex Type | ΔG‡ (kcal/mol) |
| N-Acetyl Amide | Acetyl | Uncomplexed | 17.8 |
| N-Benzoyl Amide | Benzoyl | Uncomplexed | 16.0 |
| N-Carbamate | Carbamoyl | Uncomplexed | 14.3 |
| N-(o-Tolyl) Tetracarbonyliron | Methyl (Me) | Tetracarbonyliron | 12.7 |
| N-(o-Cyanophenyl) Tetracarbonyliron | Cyano (CN) | Tetracarbonyliron | 13.6 |
| N-(o-Iodophenyl) Tetracarbonyliron | Iodo (I) | Tetracarbonyliron | 14.0 |
Computational and Theoretical Studies of 7 Azanorbornadiene
Quantum Mechanical Calculations on Reactivity and Selectivity
Quantum mechanical calculations offer a powerful approach to understanding the intrinsic reactivity and selectivity of chemical compounds, including 7-azanorbornadiene systems. These studies explore the energy landscapes of reactions, identifying transition states and providing quantitative data on reaction barriers.
Activation Barrier Calculations for Cycloaddition and Fragmentation Pathways
Computational studies have investigated activation barriers for various reaction pathways involving this compound and its close analogs. For instance, the 1,3-dipolar cycloaddition reactions of organic azides with 7-heteronorbornadienes, including 7-oxanorbornadiene (B1225131), have been thoroughly examined using Density Functional Theory (DFT) at the M06/6-311G(d,p) level of theory researchgate.netresearchgate.net. These calculations determine the energy required to reach the transition state, thereby indicating the reaction rate. While specific activation barrier values for this compound itself in cycloaddition reactions are often discussed in the context of analogous 7-oxanorbornadienes, the principles derived from these studies are broadly applicable to the bicyclic heteronorbornadiene scaffold researchgate.netresearchgate.netresearchgate.net.
Furthermore, quantum mechanical calculations have been applied to study fragmentation pathways, such as the retro-Diels-Alder (rDA) reaction, which is a key decomposition route for norbornadiene derivatives. For 7-oxanorbornadienes, quantum mechanical calculations have successfully reproduced the experimentally observed slowing down of the rDA reaction when certain substituents are introduced or when the solvent polarity changes csic.es. A moderate correlation has been found between the calculated rDA activation barriers and the experimentally determined half-lives of these fragmentation processes acs.org. This indicates that computational methods can accurately predict the relative ease of fragmentation in these bicyclic systems acs.orgunirioja.esnih.gov.
Analysis of Electronic and Steric Factors on Reaction Rates and Regioselectivity
Quantum mechanical calculations provide a detailed understanding of how electronic and steric factors influence the reaction rates and regioselectivity in this compound systems. The substitution pattern on the bicyclic skeleton significantly impacts the rate of retro-Diels-Alder (rDA) fragmentation, with both electronic and steric effects playing crucial roles acs.orgunirioja.esnih.govresearchgate.net.
In 1,3-dipolar cycloadditions involving 7-heteronorbornadienes and organic azides, substituents on the norbornadiene moiety have been shown to significantly affect the selectivity of the reaction researchgate.net. Specifically, the presence of strong electron-withdrawing groups (EWGs) or electron-releasing groups (ERGs) on the norbornadiene derivative can influence the site-selectivity, dictating which olefinic bond the azide (B81097) preferentially adds across researchgate.net. For example, studies on 7-oxanorbornadiene derivatives revealed that benzylazide preferentially adds across the substituted olefinic bond when strong EWGs or ERGs are present on the norbornadiene, while weak EWGs and ERGs can decrease site-selectivity researchgate.net.
Moreover, these computational studies often reveal a general preference for the formation of exo-cycloadducts over endo-cycloadducts in such reactions researchgate.net. The direction of electron density flux during the reaction is also found to be dependent on the nature of the substituents on the reactants researchgate.net. Global reactivity indices and Parr function calculations are frequently employed to rationalize these observations, showing good agreement with the calculated activation barriers and the experimentally observed selectivity of the reactions researchgate.net.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules, including this compound. DFT studies are particularly valuable for modeling reaction mechanisms and analyzing molecular conformations.
Mechanistic Modeling of Reaction Pathways
DFT investigations have been extensively utilized for mechanistic modeling of reaction pathways involving this compound and its analogs. For instance, DFT at the M06/6-311G(d,p) level of theory has been employed to study the site-, regio-, and stereo-selectivities of reactions between organic azides and 7-heteronorbornadienes researchgate.net. These studies provide a detailed understanding of how different reaction pathways compete and which factors govern the observed product distribution. For example, the reaction of benzylazide with 7-oxabicyclo[2.2.1]hepta-2,5-diene (a 7-oxanorbornadiene) was modeled, showing that the addition preferentially occurs across the substituted olefinic bond researchgate.net.
DFT calculations have also been used to verify the close analogy in binding behavior between N-trimethylsilyl-7-azanorbornadiene (TMSAN) and its parent compound, norbornadiene, when chemisorbed on a silicon(100) surface colab.ws. This highlights the utility of DFT in understanding the interactions of this compound derivatives with surfaces, which is relevant for applications in molecular-level construction colab.wsdtic.mil.
Conformational Analysis and Inversion Barrier Studies
DFT calculations are crucial for understanding the conformational preferences and dynamic processes, such as nitrogen inversion, in this compound systems. Studies on 7-azabicyclo[2.2.1]heptanes, which share the bicyclic nitrogen bridge with this compound, have utilized DFT to investigate the unusually high nitrogen inversion-rotation (NIR) barriers, often referred to as the "bicyclic effect" acs.orgresearchgate.net.
These studies reveal that the height of nitrogen inversion barriers is primarily determined by the energy of the sigma-orbitals of the C(alpha)-C(beta) bonds and the nitrogen lone pair researchgate.net. Furthermore, analysis shows that the Highest Occupied Molecular Orbital (HOMO) undergoes significant changes along the inversion pathway, and a strong linear correlation exists between the destabilization of the HOMO during the pyramidalization process and the height of the inversion barrier colab.ws. For quantitatively accurate barrier calculations, the use of polarized basis sets is considered essential, with polarization effects at the inverting center being dominant, though proper polarization of other ring atoms is also important colab.ws.
Fragment Orbital Analysis in this compound Systems
Fragment orbital analysis is a powerful theoretical tool used to understand bonding, electronic interactions, and reactivity by dissecting a molecule into smaller, interacting fragments. This approach helps to elucidate the orbital contributions to molecular properties and reaction pathways.
Synthetic Applications and Derivatization Strategies of 7 Azanorbornadiene
Synthesis of Heterocyclic Compounds and Related Scaffolds
The unique structural characteristics of 7-azanorbornadienes allow for their utilization in the synthesis of a broad range of heterocyclic compounds, often through tandem cycloaddition and retro-Diels-Alder (rDA) fragmentation pathways.
7-Azanorbornadienes, along with 7-oxanorbornadienes, function as dipolarophiles in 1,3-dipolar cycloaddition reactions with organic azides, such as benzyl (B1604629) azide (B81097). The reaction proceeds through the formation of a triazoline cycloadduct. This intermediate then spontaneously decomposes via a retro-Diels-Alder (rDA) reaction, yielding β-substituted furan (B31954) or pyrrole (B145914) derivatives and a stable triazole acs.orgresearchgate.netnih.gov.
An alternative and efficient methodology for preparing β-substituted furans and pyrroles involves a tandem inverse electron demand Diels-Alder (iEDDA) cycloaddition. In this approach, a substituted heteronorbornadiene reacts with an electron-poor tetrazine, such as 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTz). The resulting cycloadduct undergoes spontaneous fragmentation through two sequential retro-Diels-Alder reactions, ultimately affording the desired β-substituted furan or pyrrole acs.orgresearchgate.net. This strategy has been successfully applied to the preparation of 29 different heterocycles, demonstrating its broad scope acs.org. The regioselectivity of these reactions can be precisely controlled by tuning the substituents present on the heteronorbornadienic systems acs.orgnih.gov.
7-Azanorbornadiene derivatives can be employed in cycloaddition reactions with nitrilimines, which are typically generated in situ. These reactions lead to the formation of cycloaddition products that contain a pyrazoline moiety fused to the bicyclic skeleton of the azanorbornadiene. In certain instances, these pyrazoline-containing adducts can undergo further retro-Diels-Alder fragmentation, resulting in the formation of various pyrazole (B372694) derivatives researchgate.net. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms within their ring structure, making them important scaffolds in organic and medicinal chemistry mdpi.comresearchgate.netmdpi.com.
This compound adducts play a crucial role in the synthesis of polysubstituted anilines and aminophthalates. Lewis acids, such as aluminum chloride (AlCl₃), are highly effective catalysts in these transformations. AlCl₃ accelerates the Diels-Alder reactions between 2- or 2,5-substituted N-carbomethoxypyrroles and dimethyl acetylenedicarboxylate (B1228247), leading to the formation of N-carbomethoxy-7-azanorbornadiene adducts cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net.
Following their formation, these this compound adducts can undergo a Lewis acid-catalyzed rearrangement to yield 6- and 4,6-substituted dimethyl N-carbomethoxy-3-aminophthalates cdnsciencepub.comcdnsciencepub.comresearchgate.net. This procedure offers a convenient and efficient route for the synthesis of polysubstituted anilines cdnsciencepub.comcdnsciencepub.comresearchgate.net. The AlCl₃-promoted reaction of 1-carbomethoxypyrrole with dimethyl acetylenedicarboxylate can yield 2,3,7-tricarbomethoxy-7-azanorbornadiene in almost quantitative yields under specific experimental conditions cdnsciencepub.comcdnsciencepub.com. The rearrangement of these adducts to aminophthalates can be achieved either by isolating the adducts and then subjecting them to rearrangement conditions or by a direct one-step synthesis cdnsciencepub.com.
A summary of the conditions for the conversion of N-carbomethoxy-7-azanorbornadiene adducts to N-carbomethoxy-3-aminophthalates is provided below:
| Compound | Lewis Acid | Temperature (°C) | Time | Yield (%) |
| 3a | BF₃ (saturated) | 25 | 5 days | 90 |
| 3b | AlCl₃ (0.09 M) | 40 | 4 h | 85 |
| 3c | AlCl₃ (0.03 M) | 40 | 30 min | 90 |
| cdnsciencepub.com |
While this compound is a versatile scaffold for various heterocyclic syntheses, direct synthesis of isoquinolines or indenes from this compound via nitrogen atom insertion is not a widely reported application in the current literature. Nitrogen atom insertion is a known strategy for synthesizing nitrogen-containing heterocycles. For instance, a convenient protocol exists for the nitrogen atom insertion into indenes to access isoquinolines. This reaction typically utilizes commercially available phenyliodine(III) diacetate (PIDA) and ammonium (B1175870) carbamate (B1207046) as the nitrogen source, providing a broad range of isoquinolines with various substitution patterns and functional group tolerance researchgate.netrsc.orgethz.chresearchgate.net. However, this specific transformation does not directly involve this compound as the starting material for the nitrogen atom insertion process itself.
Applications in Bioconjugation and Bioorthogonal Chemistry
This compound derivatives have emerged as valuable tools in bioconjugation and bioorthogonal chemistry due to their strained bicyclic structure, which imparts high reactivity and stability. These systems are particularly attractive for "click-like" bioconjugation processes, where the significant energy stored in the strained ring is liberated during the reaction rsc.org.
A prominent application of this compound derivatives is in cysteine-selective protein modification. Specifically, [2.2.1]azabicyclic vinyl sulfone reagents have been developed that enable both cysteine-selective protein modification and the introduction of a handle for subsequent bioorthogonal ligation rsc.orgnih.govresearchgate.netcam.ac.ukresearchgate.net.
The modification typically occurs via a thio-Michael addition reaction to the this compound system researchgate.net. These reactions are characterized by their speed and high selectivity for cysteine residues over other nucleophilic amino acids rsc.orgnih.govcam.ac.uk. The resulting protein conjugates, which feature an azanorbornadiene thio-vinyl sulfone linker, exhibit good stability in biological environments, including human plasma, and show moderate resistance to retro-Diels-Alder degradation reactions rsc.orgnih.gov.
Furthermore, the reactive double bond of the azanorbornene moiety, formed after cysteine modification, provides an attractive site for further bioorthogonal modification at the same residue through inverse electron demand Diels-Alder (iEDDA) reactions with tetrazines nih.gov. This dual labeling capability allows for the incorporation of additional functionalities, such as fluorophores, affinity probes, or drugs, via the bridging nitrogen atom nih.gov.
A key aspect of this strategy is the ability to form stable pyrrole-linked bioconjugates. This is achieved through a sequence involving the ligation of the tetrazine to the azanorbornadiene-tagged protein via an iEDDA cycloaddition, followed by a double retro-Diels-Alder reaction cascade that leads to the formation of a stable pyrrole linkage researchgate.netcam.ac.ukresearchgate.netnih.gov. This sequence of site-selective bioconjugation followed by bioorthogonal bond cleavage has been effectively employed for the labeling of various proteins cam.ac.uknih.gov.
Strategies for Dual Protein Labeling
This compound derivatives have been successfully employed in strategies for residue-specific dual protein labeling, offering a powerful tool in chemical biology csic.esresearchgate.netcam.ac.ukrsc.org. A prominent approach involves the use of azabicyclic vinyl sulfones, which enable a two-step bioconjugation process csic.esresearchgate.netcam.ac.ukrsc.org.
The initial step in this strategy is a cysteine-selective thio-Michael addition to the this compound system researchgate.netcam.ac.ukrsc.org. This reaction is characterized by its speed and high selectivity for cysteine residues over other nucleophilic amino acids csic.escam.ac.ukrsc.org. The resulting thioether-linked protein conjugates exhibit remarkable stability and maintain the native biological activity of the modified proteins csic.esrsc.org.
Following the initial conjugation, the 7-azanorbornene conjugate (formed after the thio-Michael addition) can undergo a subsequent bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with fluorogenic tetrazines researchgate.netcam.ac.ukrsc.orgresearchgate.netresearchgate.net. This iEDDA ligation is followed by a cascade of two consecutive retro-Diels-Alder (rDA) reactions, ultimately leading to the formation of a stable pyrrole-linked conjugate cam.ac.ukresearchgate.netresearchgate.net. A significant advantage of the this compound system in this context is its inherent stability against undesired retro-Diels-Alder degradation, with a reported high activation barrier of approximately 28 kcal mol⁻¹ for an N-Ac-azabicycle analogue cam.ac.uk.
This dual labeling methodology has demonstrated broad utility, successfully labeling various proteins, including ubiquitin, the C2A domain of synaptotagmin-I (C2Am), and an anti-HER2 2Rb17c nanobody cam.ac.ukrsc.orgresearchgate.net. The ability to fluorescently label the dienophile present in the azabicyclic moiety via iEDDA in cellular environments further expands its applications, such as in selective apoptosis imaging csic.esrsc.org.
Development of Photoswitches Based on this compound Derivatives
This compound derivatives have garnered attention in the development of molecular photoswitches, particularly for applications in molecular solar thermal (MOST) energy storage systems researchgate.netresearchgate.netchalmers.sersc.orgchalmers.se. Photoswitches are molecules that undergo reversible structural changes upon light irradiation, often interconverting between two distinct states with different energy levels rsc.orgliverpool.ac.uk.
While earlier investigations into C7-substituted norbornadiene (NBD) species for their switching behavior were limited compared to their all-carbon counterparts, pioneering work by Prinzbach and co-workers in the 1960s and 1970s identified various rearrangement products alongside the desired quadricyclane (B1213432) (QC) isomers researchgate.netresearchgate.net. More recent research has focused on enhancing their photoswitching capabilities by incorporating heteroatoms like nitrogen at the 7-position and introducing push-pull electronic substitutions at the 2 and 3 positions of the NBD scaffold researchgate.netresearchgate.net.
These modified this compound photoswitches exhibit notable spectral characteristics, including significant redshifts in their maximum absorption (λmax) and onset absorption (λonset) values compared to their isocyclic analogues researchgate.netresearchgate.net. The primary objective in this area is to achieve efficient two-way photoswitching, allowing for the optical release of stored energy through the back-conversion from the high-energy QC state to the lower-energy NBD state chalmers.sersc.org.
Research findings indicate that high photoconversion yields are achievable, with up to 99% conversion from NBD to QC and 82% from QC to NBD in certain derivatives chalmers.sersc.org. The energy storage density of these two-way photoswitching NBD systems can reach up to 312 J g⁻¹ chalmers.se. To improve the cyclability and mitigate photodegradation, strategies such as tunable UV shielding using specific solvents or polymer matrices are employed chalmers.se.
Derivatization for Complex Molecular Architectures
The inherent reactivity and structural features of this compound make it a valuable precursor for the synthesis of complex molecular architectures, including natural product analogues and intricate polycyclic systems.
Synthesis of Kainoids and Related Azacycles
7-Azanorbornadienes, particularly in their 2-azanorbornene form, serve as crucial intermediates in the total synthesis of kainoids and related azacycles psu.edu. Kainoids are a significant class of 2,3,4-trisubstituted pyrrolidine-based non-proteinogenic amino acids known for their potent neuroexcitatory properties and therapeutic potential in neurodegenerative diseases psu.edu.
A common synthetic strategy involves the oxidative cleavage of a 7-substituted 2-azanorbornene, which effectively yields a pyrrolidine (B122466) ring possessing the characteristic kainoid substitution pattern psu.edu. Model studies, often utilizing dienyl sulfone as a substrate, have validated the feasibility of this key transformation psu.edu. Furthermore, the introduction of specific functional groups, such as the carboxymethylene group at C-3, can be achieved through a sequence involving reductive radical addition (e.g., with 2-iodoethanol) followed by oxidation psu.edu. Nitrogen-directed homoallylic radical rearrangements, starting from Boc-protected 7-azanorbornene, have also been explored as a route to various azacycles psu.edu.
Formation of Polycyclic Norbornane (B1196662) Systems
This compound is a versatile scaffold for constructing diverse polycyclic norbornane systems. The parent 7-azabicyclo[2.2.1]heptadiene system can be formed efficiently via Diels-Alder cycloaddition reactions between N-carbethoxy pyrrole and electron-deficient dienophiles like dimethyl acetylenedicarboxylate askpharmacy.netcdnsciencepub.com. This method provides a direct route to these bridged ring systems askpharmacy.net.
Lewis acids, such as aluminum chloride, can significantly accelerate these Diels-Alder reactions cdnsciencepub.com. Moreover, aluminum chloride can also catalyze the rearrangement of the resulting this compound adducts into substituted N-carbomethoxy-3-aminophthalates, offering a convenient synthetic pathway to polysubstituted anilines cdnsciencepub.com.
Beyond Diels-Alder chemistry, nitrogen-directed radical rearrangements have proven effective for synthesizing various azabicyclic systems psu.eduresearchgate.net. For instance, the Barton-McCombie deoxygenation, a radical reduction method, applied to 7-azabenzonorbornanols via xanthate derivatives, provides access to 2-azabenzonorbornanes, which are otherwise challenging to synthesize researchgate.net. This transformation proceeds through a neophyl-type radical rearrangement researchgate.net.
Electrophilic chalcogenation reactions, including sulfenylation and selenenylation, of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing substituents at the nitrogen atom and double bond proceed with trans-stereospecificity, yielding 1,2-addition products via exo-attack by the electrophile researchgate.net. Additionally, the combination of Cp*Rh(III)-catalyzed C-H activation and Wagner-Meerwein-type rearrangement with 7-azabenzonorbornadiene has enabled the synthesis of bridged polycyclic molecules under mild conditions researchgate.net.
Functionalization through Oxidation and Reduction Reactions
This compound and its derivatives undergo various oxidation and reduction reactions, allowing for further functionalization and diversification of their molecular structures.
Oxidation Reactions: Manganese(III)-mediated oxidative free radical additions of 1,3-dicarbonyl compounds to 7-heterobenzonorbornadienes, including azanorbornadiene, have been investigated nih.gov. These reactions with azanorbornadiene consistently yield rearranged products, with the cyclization step occurring after the oxidation of the initially formed radical nih.gov.
Reduction Reactions: Reductive N-O bond cleavage reactions of 2-isoxazolines fused to bicyclic compounds, including this compound-fused systems, have been successfully explored beilstein-journals.org. Optimal cleavage conditions were achieved using Raney nickel/AlCl₃ mediation in aqueous methanol (B129727), affording β-hydroxyketo-functionalized products in good to excellent yields (66–95%) beilstein-journals.org.
Furthermore, iron carbonyl compounds have been shown to mediate deamination reactions of this compound derivatives chemrxiv.orgpsu.eduacs.orgacs.org. These reactions typically proceed through a two-stage mechanism: the initial formation of a tetracarbonyliron complex, followed by the generation of a tricarbonyliron complex psu.edu. The rates of nitrene extrusion in these iron-promoted reactions are directly influenced by the electron-withdrawing ability of the N(7)-substituents; stronger electron-withdrawing groups stabilize a zwitterionic intermediate, thereby accelerating the reaction rate psu.edu. The Barton-McCombie deoxygenation, a well-established radical reduction method, has also been applied to 7-azabenzonorbornanols, providing a route to 2-azabenzonorbornanes researchgate.net.
Q & A
Q. How can researchers enhance reproducibility in computational studies of this compound?
- Methodological Answer: Provide full computational details: software versions, basis sets, convergence criteria, and input files (as supplementary data). Publish Cartesian coordinates of optimized geometries and vibrational frequencies. Use platforms like Zenodo to archive datasets and enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
